molecular formula C24H25N3O5 B12182642 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone

1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone

Cat. No.: B12182642
M. Wt: 435.5 g/mol
InChI Key: YHQNWGQLYRIBTL-UHFFFAOYSA-N
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Description

1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a piperazine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-(5-methoxyindol-1-yl)ethanone

InChI

InChI=1S/C24H25N3O5/c1-30-18-6-7-19-17(14-18)8-9-27(19)15-23(28)25-10-12-26(13-11-25)24(29)22-16-31-20-4-2-3-5-21(20)32-22/h2-9,14,22H,10-13,15-16H2,1H3

InChI Key

YHQNWGQLYRIBTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4

Origin of Product

United States

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